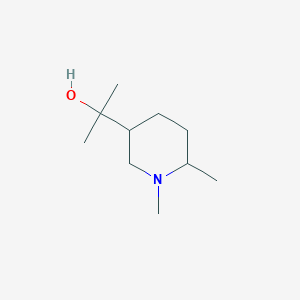
2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol
Overview
Description
“2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol” is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It is also known by the synonyms α,α,1,6-Tetramethyl-3-piperidinemethanol .
Molecular Structure Analysis
The molecular structure of “2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol” can be represented by the SMILES notationCC(O)([C@H]1CN(C)C@HCC1)C and the InChI notation InChI=1/C18H22NO3.BrH/c1-11(12-7-5-4-6-8-12)18(20)21-13-9-14-16-17(22-16)15(10-13)19(14,2)3;/h4-8,13-17H,1,9-10H2,2-3H3;1H/q+1;/p-1 .
Scientific Research Applications
Synthesis and Stereochemistry
2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol, due to its structural properties, is involved in the synthesis of complex chemical compounds. For instance, it has been used in the preparation of 5HT1A antagonists, contributing to the synthesis of LY333068, a compound with significant pharmacological importance. The method involves a series of complex reactions, ensuring high radiochemical purity and yield, demonstrating its utility in creating medically relevant compounds (Czeskis, 1998). Moreover, the stereochemistry of diastereoisomeric compounds related to 1,6-dimethylpiperidin-3-yl has been explored to understand their configurations and preferred conformations, further indicating the chemical's relevance in detailed molecular studies (Casy & Jeffery, 1972).
Photophysical Studies
This chemical has also been a subject in photophysical studies. Research involving photophysical behavior of probes in aqueous mixtures of various alcohols, where the chemical structure similar to 2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol plays a crucial role, helps in understanding the solvent effects on photophysical properties. Such studies are fundamental in applications involving solvent interactions and photophysical dynamics (Moreno Cerezo et al., 2001).
Catalytic and Structural Studies
The compound's framework is integral in catalytic and structural studies. Its derivatives have been used in understanding the catalytic activities and structural characteristics of metal complexes. Such studies are pivotal in the field of organometallic chemistry, contributing to the development of new catalysts and understanding metal-ligand interactions (Zhang et al., 2007).
Schiff Base Derivatives
Furthermore, 2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol related structures have been involved in the synthesis and study of Schiff base derivatives. These studies offer insight into the crystal structures and electronic properties of these derivatives, which are crucial in material science and pharmaceutical chemistry (Khalid et al., 2018).
properties
IUPAC Name |
2-(1,6-dimethylpiperidin-3-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8-5-6-9(7-11(8)4)10(2,3)12/h8-9,12H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOOXYSCJOAAHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,6-Dimethylpiperidin-3-yl)propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(1S)-1-azidoethyl]pyridine](/img/structure/B1435753.png)

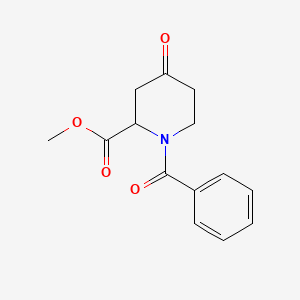


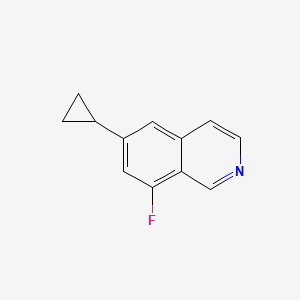
![3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate](/img/structure/B1435764.png)
![(E)-[(Z)-[amino(methylsulfanyl)methylidene]amino][(2H-1,3-benzodioxol-5-yl)methylidene]amine hydroiodide](/img/structure/B1435766.png)
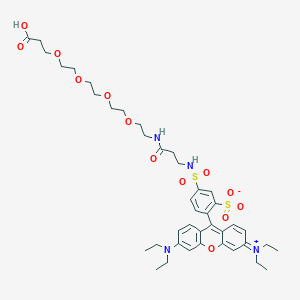

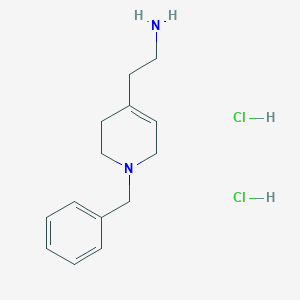
![Cytidine, 5-[(2-cyanoethoxy)methyl]-2'-deoxy-](/img/structure/B1435771.png)
